An In-depth Technical Guide to Tert-butyl (4-hydroxycyclohexyl)carbamate: Nomenclature, Properties, Synthesis, and Application in Proteolysis Targeting Chimeras (PROTACs)
An In-depth Technical Guide to Tert-butyl (4-hydroxycyclohexyl)carbamate: Nomenclature, Properties, Synthesis, and Application in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (4-hydroxycyclohexyl)carbamate is a bifunctional molecule of significant interest in the field of medicinal chemistry and drug discovery. Its structure, featuring a protected amine and a reactive hydroxyl group on a cyclohexane scaffold, makes it a valuable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical nomenclature, physical properties, stereoisomers, synthesis, and a detailed examination of its application in the development of the PROTAC degrader, ARV-110.
Nomenclature: IUPAC and Common Names
Tert-butyl (4-hydroxycyclohexyl)carbamate exists as two geometric isomers, cis and trans, depending on the relative orientation of the hydroxyl and the carbamate groups on the cyclohexane ring.
The IUPAC name for the compound is tert-butyl N-(4-hydroxycyclohexyl)carbamate . Depending on the stereochemistry, it is specified as:
-
tert-butyl (cis-4-hydroxycyclohexyl)carbamate
-
tert-butyl (trans-4-hydroxycyclohexyl)carbamate
Common names and synonyms are frequently used in literature and commercial listings. These include:
-
4-(Boc-amino)cyclohexanol (often used for both isomers, with "cis" or "trans" specified)
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N-Boc-4-aminocyclohexanol
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(4-Hydroxycyclohexyl)carbamic acid tert-butyl ester[1]
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cis-4-(tert-Butoxycarbonylamino)cyclohexanol[2]
Physicochemical Properties
The physical and chemical properties of the cis and trans isomers of tert-butyl (4-hydroxycyclohexyl)carbamate differ due to their distinct three-dimensional structures. The available data for each isomer are summarized below.
| Property | cis-Isomer | trans-Isomer |
| Molecular Formula | C₁₁H₂₁NO₃ | C₁₁H₂₁NO₃ |
| Molecular Weight | 215.29 g/mol [4][5][6] | 215.29 g/mol [3][7] |
| Melting Point | 95 °C[2][4][5] | Not consistently reported |
| Boiling Point | 337.7 ± 31.0 °C (Predicted)[2][4][5] | Not consistently reported |
| Density | 1.06 ± 0.1 g/cm³ (Predicted)[2][4][5] | Not consistently reported |
| Appearance | White to light yellow/orange powder to crystal[2][4] | Solid |
| Water Solubility | Slightly soluble[2][4] | Not specified |
| CAS Number | 167081-25-6[2][4][5][6] | 111300-06-2[3][7] |
Synthesis and Experimental Protocols
The synthesis of tert-butyl (4-hydroxycyclohexyl)carbamate isomers is typically achieved through the protection of the amino group of the corresponding cis- or trans-4-aminocyclohexanol with a tert-butoxycarbonyl (Boc) group. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).
General Protocol for the Synthesis of Tert-butyl (4-hydroxycyclohexyl)carbamate Isomers
This protocol describes a general method for the Boc-protection of 4-aminocyclohexanol isomers.
Materials:
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cis- or trans-4-aminocyclohexanol
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Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or an aqueous mixture)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve the respective 4-aminocyclohexanol isomer in the chosen solvent.
-
Add a base, such as triethylamine (typically 1.1 to 1.5 equivalents), to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 to 1.2 equivalents) in the same solvent to the reaction mixture, often at 0 °C to control the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
If an organic solvent was used, separate the organic layer. If an aqueous mixture was used, extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude product can be purified by one of the following methods:
-
Recrystallization: This is an effective method for obtaining high-purity crystalline material. A suitable solvent system, such as ethyl acetate/hexane or aqueous ethanol, can be used. The crude product is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization.
-
Column Chromatography: For mixtures of isomers or to remove closely related impurities, silica gel column chromatography is a standard procedure. A solvent gradient, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to elute the product.
Application in PROTAC Technology: The Case of ARV-110
A prominent application of trans-tert-butyl (4-hydroxycyclohexyl)carbamate is in the synthesis of the clinical-stage PROTAC, Bavdegalutamide (ARV-110). ARV-110 is an androgen receptor (AR) degrader developed for the treatment of prostate cancer.[8][9][10][11]
Role as a Linker Component
In ARV-110, the trans-4-hydroxycyclohexylcarbamate moiety serves as a rigid and non-flexible component of the linker that connects the AR-binding ligand to the E3 ubiquitin ligase-recruiting ligand.[9] The hydroxyl group of the carbamate is the point of attachment for the rest of the linker structure.
Synthesis of ARV-110
The synthesis of ARV-110 involves a multi-step process where tert-butyl((1R,4R)-4-hydroxycyclohexyl)carbamate (a specific stereoisomer of the trans form) is a key starting material. The synthesis commences with a nucleophilic aromatic substitution (SₙAr) reaction between 2,4-dichlorobenzonitrile and tert-butyl((1R,4R)-4-hydroxycyclohexyl)carbamate in the presence of a base like sodium hydride (NaH).[8] This is followed by deprotection of the Boc group and subsequent coupling reactions to build the final PROTAC molecule.[8]
Mechanism of Action of ARV-110
ARV-110 functions by inducing the degradation of the androgen receptor, a key driver of prostate cancer growth.[8][9] The mechanism involves the formation of a ternary complex between the androgen receptor, ARV-110, and the E3 ubiquitin ligase Cereblon (CRBN).[9] This proximity induces the polyubiquitination of the androgen receptor, marking it for degradation by the proteasome.[5][9]
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using tert-butyl (4-hydroxycyclohexyl)carbamate as a linker component generally follows a convergent or sequential synthetic strategy.
Conclusion
Tert-butyl (4-hydroxycyclohexyl)carbamate, in both its cis and trans isomeric forms, is a versatile and valuable chemical entity for researchers in drug discovery and development. Its utility is particularly highlighted by its incorporation into the structure of the androgen receptor degrader ARV-110, demonstrating its importance as a linker component in the rapidly advancing field of PROTAC technology. This guide provides essential technical information to aid in the synthesis, characterization, and application of this compound in the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE | 167081-25-6 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Targeted Degradation of Androgen Receptor for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 001chemical.com [001chemical.com]
- 8. ascopubs.org [ascopubs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. urotoday.com [urotoday.com]
- 11. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
